2-Cyclopropylbutan-2-amine hydrochloride
Overview
Description
2-Cyclopropylbutan-2-amine hydrochloride is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to the butan-2-amine structure, with the hydrochloride salt form enhancing its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylbutan-2-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the generated acid and to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typically employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbutanone, while reduction could produce various secondary or tertiary amines .
Scientific Research Applications
2-Cyclopropylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Cyclopropylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, making it a valuable moiety in drug design. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Butan-2-amine: Lacks the cyclopropyl group but shares the butan-2-amine structure.
Cyclopropylmethylamine: Similar in structure but with a different substitution pattern
Uniqueness
2-Cyclopropylbutan-2-amine hydrochloride is unique due to the combination of the cyclopropyl group and the butan-2-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2,8)6-4-5-6;/h6H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPWSZNEYDVDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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